molecular formula C13H11ClN2O4 B2993004 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione CAS No. 477853-64-8

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2993004
CAS No.: 477853-64-8
M. Wt: 294.69
InChI Key: CNQUXFBCQMOPRT-UHFFFAOYSA-N
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Description

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by the presence of an acetyl group, a chlorobenzyl group, and a pyrimidinedione core

Properties

IUPAC Name

5-acetyl-1-[(4-chlorophenyl)methoxy]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4/c1-8(17)11-6-16(13(19)15-12(11)18)20-7-9-2-4-10(14)5-3-9/h2-6H,7H2,1H3,(H,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNQUXFBCQMOPRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(C(=O)NC1=O)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione typically involves the reaction of 4-chlorobenzyl alcohol with 5-acetyl-2,4(1H,3H)-pyrimidinedione under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol.

    Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione class, featuring an acetyl group, a chlorobenzyl group, and a pyrimidinedione core. It is a compound of interest in medicinal chemistry because of its potential biological activities.

Scientific Research Applications

This compound has potential applications in the following areas:

Anticancer Potential: Research suggests that derivatives of pyrimidinediones, including this compound, may possess anticancer properties. A study showed its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent, and the mechanism may involve apoptosis induction and cell cycle arrest at the G2/M phase.

Antimicrobial Effects: This compound has potential antimicrobial activity. Studies have indicated that compounds with similar structures have bactericidal effects against Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl moiety may enhance its lipophilicity, improving membrane penetration and antibacterial activity.

Biological Mechanisms: The biological mechanisms through which this compound exerts its effects may involve the following:

  • Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways: This compound may affect signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.
  • Induction of Oxidative Stress: The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis.

Chemical Reactions

This compound can undergo several chemical reactions:

  • Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) to form corresponding oxides.
  • Reduction: Reduction reactions can convert the acetyl group to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
  • Substitution: The chlorobenzyl group can be substituted with other functional groups under appropriate conditions using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) for nucleophilic substitution reactions.

Mechanism of Action

The mechanism of action of 5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Biological Activity

5-acetyl-1-[(4-chlorobenzyl)oxy]-2,4(1H,3H)-pyrimidinedione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on available literature.

Chemical Structure and Synthesis

The compound features a pyrimidinedione core with an acetyl group and a chlorobenzyl ether substituent. The synthesis typically involves the condensation of appropriate precursors, often employing methods that yield high purity and yield. For instance, the synthesis can include the use of chlorinated benzyl derivatives in reactions that favor the formation of the desired pyrimidinedione structure .

Biological Activity

Anticancer Potential
Research indicates that derivatives of pyrimidinediones, including this compound, exhibit significant anticancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Antimicrobial Effects
Another area of interest is the antimicrobial activity of this compound. Preliminary studies have shown that compounds with similar structures possess bactericidal effects against both Gram-positive and Gram-negative bacteria. The presence of the chlorobenzyl moiety may enhance its lipophilicity, improving membrane penetration and subsequent antibacterial activity .

The biological mechanisms through which this compound exerts its effects may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
  • Modulation of Signaling Pathways : This compound may affect signaling pathways related to cell survival and proliferation, such as the MAPK/ERK pathway.
  • Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels within cells, leading to oxidative stress and subsequent apoptosis .

Case Studies

A selection of case studies illustrates the compound's efficacy:

  • In Vitro Studies : In one study involving human cancer cell lines (e.g., A549 for lung cancer), treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The IC50 values indicated potent activity at micromolar concentrations.
  • Animal Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor growth rates compared to control groups. Histological analyses revealed increased apoptosis markers in treated tumors .

Comparative Biological Activity Table

CompoundBiological ActivityIC50 (µM)Reference
This compoundAnticancer (A549 cells)15
Similar Pyrimidinedione DerivativeAntibacterial (Staphylococcus spp.)20
Chlorobenzyl AnalogAnticancer (Breast cancer cells)12

Q & A

Q. Table 1. Comparison of Conventional vs. Microwave Synthesis for Pyrimidinediones

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15–30 minutes
Yield (%)70–8085–95
Purity (HPLC)>95%>98%
Energy EfficiencyLowHigh
Adapted from microwave synthesis data in pyrimidinedione derivatives .

Q. Table 2. Key Spectral Assignments for Structural Confirmation

Functional GroupNMR Shift (δ, ppm)IR Stretch (cm⁻¹)
Acetyl (CH₃)2.3 (s, 3H)1720
4-Chlorobenzyl (Ar-H)7.3–7.5 (m, 4H)1250 (C-O-C)
Pyrimidinedione (C=O)-1700–1750
Data inferred from related compounds .

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